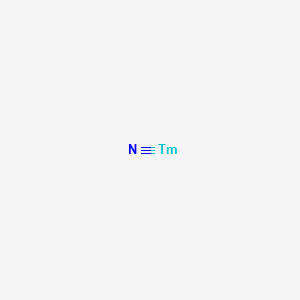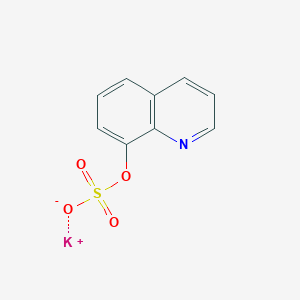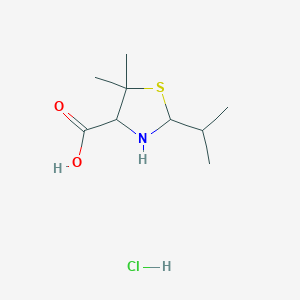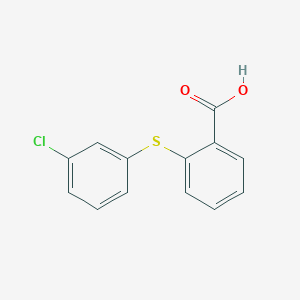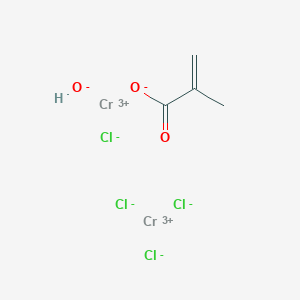
Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- is a coordination compound featuring chromium in a complex with tetrachloro, hydroxy, and 2-methyl-2-propenoato ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- typically involves the reaction of chromium chloride with 2-methyl-2-propenoic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
CrCl3+C4H6O2+Base→Cr2(C4H6O2)(OH)(Cl)4
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chromium centers are oxidized to higher oxidation states.
Reduction: Reduction reactions can reduce the chromium centers to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands around the chromium centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and other carboxylates.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent chromium complexes, while reduction may produce lower-valent chromium species.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic applications.
Medical Research: Research is ongoing to explore its use in drug delivery systems and as a potential anticancer agent.
Industry:
Coatings and Pigments: The compound is used in the production of coatings and pigments due to its stability and color properties.
Electronics: It is explored for use in electronic devices and sensors.
作用機序
The mechanism of action of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- involves its ability to coordinate with various substrates and facilitate chemical transformations. The chromium centers can undergo redox changes, which are crucial for its catalytic activity. The ligands around the chromium centers play a significant role in stabilizing the complex and influencing its reactivity.
類似化合物との比較
- Chromium, tetrachloro-mu-hydroxy(mu-acetato-kappaO:kappaO’)di-
- Chromium, tetrachloro-mu-hydroxy(mu-propionato-kappaO:kappaO’)di-
Comparison:
- Ligand Structure: The primary difference lies in the ligands coordinated to the chromium centers. The presence of 2-methyl-2-propenoato ligands in Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- imparts unique steric and electronic properties compared to other similar compounds.
- Reactivity: The specific ligands influence the reactivity and stability of the compound, making it suitable for different applications compared to its analogs.
Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- stands out due to its unique ligand environment, which offers distinct advantages in catalysis and materials science.
特性
CAS番号 |
15096-41-0 |
|---|---|
分子式 |
C4H6Cl2CrO2 |
分子量 |
208.99 g/mol |
IUPAC名 |
dichlorochromium;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.2ClH.Cr/c1-3(2)4(5)6;;;/h1H2,2H3,(H,5,6);2*1H;/q;;;+2/p-2 |
InChIキー |
SHDBMHXNFPAEAP-UHFFFAOYSA-L |
SMILES |
CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |
正規SMILES |
CC(=C)C(=O)O.Cl[Cr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


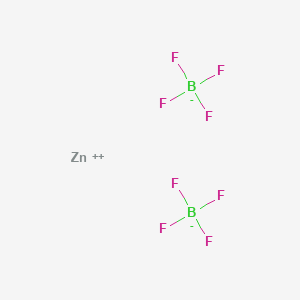
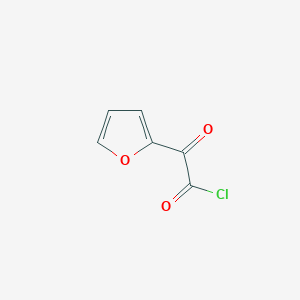
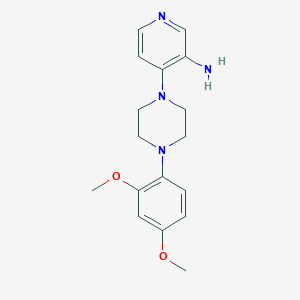
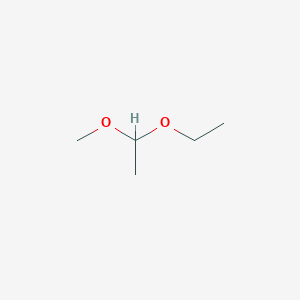
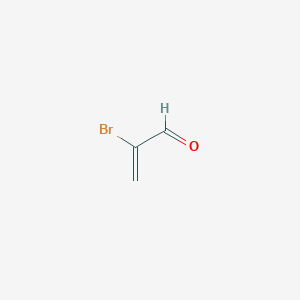
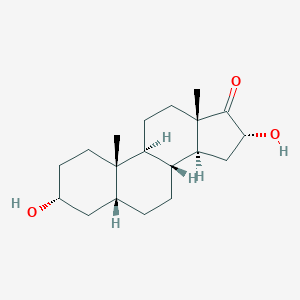
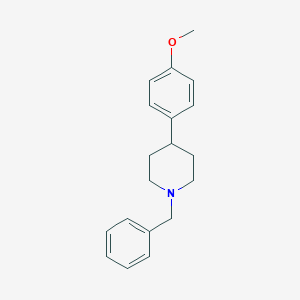
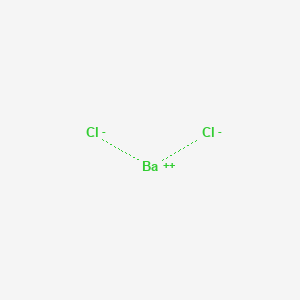
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
